molecular formula C20H26N2O B4893232 N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide

N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide

Cat. No. B4893232
M. Wt: 310.4 g/mol
InChI Key: ZNLAXAZWJKZEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide, also known as lidocaine, is a local anesthetic commonly used in medical procedures to numb a specific area of the body. Lidocaine works by blocking nerve impulses that transmit pain signals to the brain. In addition to its use as a local anesthetic, lidocaine has also been studied for its potential applications in scientific research.

Mechanism of Action

Lidocaine works by blocking voltage-gated sodium channels in nerve cells. These channels are responsible for the transmission of nerve impulses, including pain signals. By blocking these channels, N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide can prevent the transmission of pain signals to the brain, resulting in numbness in the affected area.
Biochemical and Physiological Effects:
Lidocaine can have a variety of biochemical and physiological effects on the body. In addition to its local anesthetic properties, N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide can also act as an antiarrhythmic agent, as mentioned above. Lidocaine can also have effects on blood pressure and heart rate, and has been studied for its potential use in treating certain types of seizures.

Advantages and Limitations for Lab Experiments

Lidocaine has several advantages as a tool for scientific research. Its ability to block nerve impulses can be useful in studying pain pathways and developing new pain medications. Lidocaine can also be used to study cardiac arrhythmias and seizures. However, N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide also has limitations in terms of its specificity and potential for off-target effects. Careful consideration must be given to the dose and duration of N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide exposure in order to avoid unwanted effects on experimental outcomes.

Future Directions

There are several potential future directions for research involving N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide. One area of interest is the development of new pain medications based on N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide's mechanism of action. Additionally, N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide's potential use in treating cardiac arrhythmias and seizures could be further explored. Finally, new methods for synthesizing N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide and related compounds could be developed to improve their effectiveness and reduce side effects.

Synthesis Methods

Lidocaine can be synthesized through a multistep process starting with 2,6-dimethylaniline and 2-chloroacetophenone. The reaction involves the formation of an amide bond between the two compounds, followed by reduction to produce the final product, N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide.

Scientific Research Applications

Lidocaine has been studied for its potential use in a variety of scientific research applications. One area of research is the study of pain pathways and the development of new pain medications. Lidocaine has also been studied for its potential use in treating cardiac arrhythmias, as it can block the electrical signals that cause irregular heartbeats.

properties

IUPAC Name

N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-16(15-22(2)3)14-21-20(23)19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,19H,14-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLAXAZWJKZEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide

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